molecular formula C19H14ClN3O2S2 B2813691 5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 690961-72-9

5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole

Cat. No. B2813691
CAS RN: 690961-72-9
M. Wt: 415.91
InChI Key: VNFWCMMVFRELRK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole is a useful research compound. Its molecular formula is C19H14ClN3O2S2 and its molecular weight is 415.91. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

This chemical compound, due to its structural complexity and inclusion of multiple heterocyclic moieties, has potential applications in the synthesis of antimicrobial agents. Research indicates that derivatives of 1,2,4-triazole, a core structure related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some to possess good or moderate activities against test microorganisms, highlighting the antimicrobial potential of this class of compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similar studies have produced compounds with fungicidal activity, indicating the versatility of triazolo-thiadiazole derivatives in developing antimicrobial agents (El-Telbani, Swellem, & Nawwar, 2007).

Synthesis and Biological Activities

The synthesis of hybrid molecules containing triazole and thiadiazole moieties, as well as the evaluation of their biological activities, is another area of interest. Ceylan et al. (2014) synthesized various derivatives starting from tryptamine and evaluated their antimicrobial, antilipase, and antiurease activities, demonstrating the potential of these compounds in medicinal chemistry and as lead structures for the development of new drugs (Ceylan, Bayrak, Demirbaş, Ulker, Alpay‐Karaoglu, & Demirbas, 2014).

Antifungal and Antibacterial Properties

Further research into triazolo-thiadiazole derivatives has shown that they can be synthesized with specific substituents to exhibit notable antifungal and antibacterial properties. Studies have synthesized and characterized various compounds within this chemical framework, finding that certain derivatives possess significant inhibitory effects on a variety of bacterial and fungal strains. This underscores the potential of these compounds in addressing resistance to conventional antimicrobials and highlights the ongoing need for novel antimicrobial agents in pharmaceutical research (Akhter, Hassan, & Amir, 2014).

properties

IUPAC Name

5-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S2/c20-14-4-2-13(3-5-14)15-11-27-19-22-21-18(23(15)19)26-10-12-1-6-16-17(9-12)25-8-7-24-16/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFWCMMVFRELRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)thio)thiazolo[2,3-c][1,2,4]triazole

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